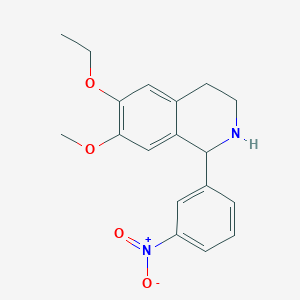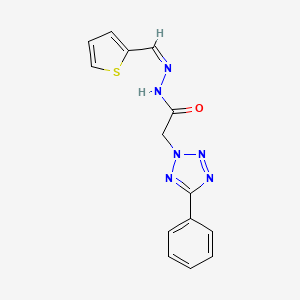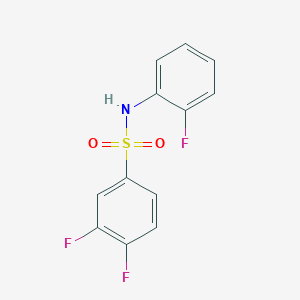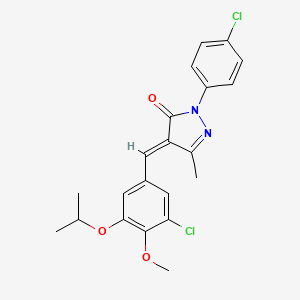![molecular formula C18H21ClN4O2 B5297424 N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are critical for the survival and proliferation of cancer and autoimmune cells. This compound has been shown to be more selective for BTK than other inhibitors, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer and autoimmune cells, as well as inhibit their proliferation. It also reduces the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. In preclinical studies, this compound has demonstrated significant antitumor activity and improved survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its high selectivity for BTK, its ability to induce apoptosis in cancer and autoimmune cells, and its potential for combination therapy with other inhibitors. However, this compound has some limitations, including its low solubility in water and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, including:
1. Combination therapy with other inhibitors to improve efficacy and reduce the risk of resistance.
2. Development of new formulations to improve solubility and bioavailability.
3. Investigation of the mechanism of action in different cancer and autoimmune cell types.
4. Clinical trials to evaluate the safety and efficacy of this compound in humans.
5. Exploration of the potential for this compound in other diseases, such as infectious diseases and neurological disorders.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its high selectivity for BTK and ability to induce apoptosis in cancer and autoimmune cells make it an attractive candidate for further research and development. However, more studies are needed to evaluate its safety and efficacy in humans and to explore its potential in other diseases.
Synthesemethoden
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is synthesized through a multistep process that involves the reaction of 5-chloro-2-pyridinamine with 4-(4-methoxyphenyl)piperazine, followed by the addition of acetic anhydride and purification by column chromatography. This synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key player in the B-cell receptor signaling pathway. By inhibiting BTK, this compound can block the proliferation and survival of cancer and autoimmune cells.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-25-16-5-3-15(4-6-16)23-10-8-22(9-11-23)13-18(24)21-17-7-2-14(19)12-20-17/h2-7,12H,8-11,13H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZIEAXNLQXHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)

![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5297384.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)

![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297419.png)
![1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)